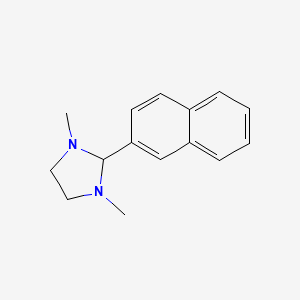
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride is a compound that belongs to the class of organic compounds known as piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride involves several steps. One common synthetic route includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high selectivity, high yields, and a broad substrate scope . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperidine ring acts as a nucleophile.
Cyclization: The compound can undergo cyclization reactions to form spiropiperidines or condensed piperidines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Major products formed from these reactions include various substituted piperidines and piperidinones .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound also contains a piperidine ring and is used in similar applications.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Another piperidine derivative with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C11H18ClN3 |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
1-(4-methylpyridin-2-yl)piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-9-4-5-13-11(7-9)14-6-2-3-10(12)8-14;/h4-5,7,10H,2-3,6,8,12H2,1H3;1H |
InChI-Schlüssel |
RGQHLYSUQGUKRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)N2CCCC(C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)






![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)

![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)


